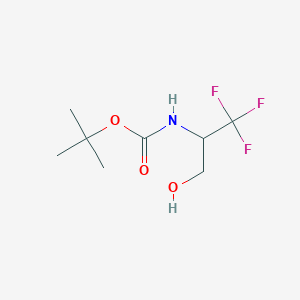
tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate
概要
説明
Tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate, also known as TPFC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPFC is a carbamate derivative that has been used in various applications, including as a reagent in organic synthesis and as a building block in drug discovery.
作用機序
The mechanism of action of tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate is not fully understood. However, it has been suggested that tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate may act as a carbamate inhibitor of enzymes involved in various biological processes, including cholinesterases and carbonic anhydrases.
生化学的および生理学的効果
Tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate can inhibit the activity of cholinesterases and carbonic anhydrases, which are enzymes involved in various biological processes. In vivo studies have shown that tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate can reduce inflammation and oxidative stress in animal models of disease.
実験室実験の利点と制限
Tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has several advantages for use in lab experiments, including its stability and ease of handling. However, tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has some limitations, including its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for research on tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate. One direction is the development of new synthetic methods for tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate that are more efficient and environmentally friendly. Another direction is the investigation of the mechanism of action of tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate, which could lead to the development of new drugs that target cholinesterases and carbonic anhydrases. Additionally, the potential use of tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate as a therapeutic agent for various diseases, including Alzheimer's disease and cancer, should be further explored.
In conclusion, tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate is a carbamate derivative that has gained significant attention in scientific research due to its unique properties. tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has been used in various applications, including as a reagent in organic synthesis and as a building block in drug discovery. tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate exhibits various biochemical and physiological effects and has several advantages for use in lab experiments. There are several future directions for research on tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate, including the development of new synthetic methods, the investigation of its mechanism of action, and the potential use as a therapeutic agent for various diseases.
科学的研究の応用
Tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has been used in various scientific research applications, including as a reagent in organic synthesis and as a building block in drug discovery. tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has been found to be a useful reagent in the synthesis of various compounds, including carbamates, ureas, and amides. In drug discovery, tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has been used as a building block for the synthesis of various drug candidates, including antiviral and anticancer agents.
特性
CAS番号 |
126536-02-5 |
|---|---|
製品名 |
tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate |
分子式 |
C8H14F3NO3 |
分子量 |
229.2 g/mol |
IUPAC名 |
tert-butyl N-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate |
InChI |
InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-5(4-13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14) |
InChIキー |
RTJICTSWXPIQIQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CO)C(F)(F)F |
正規SMILES |
CC(C)(C)OC(=O)NC(CO)C(F)(F)F |
同義語 |
TERT-BUTYL [2,2,2-TRIFLUORO-1-(HYDROXYMETHYL)ETHYL]CARBAMATE |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

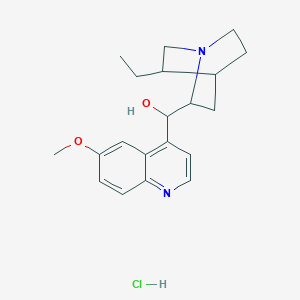
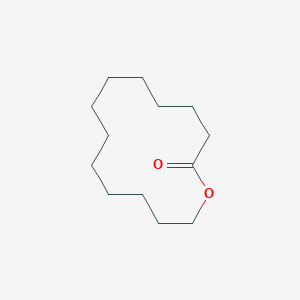
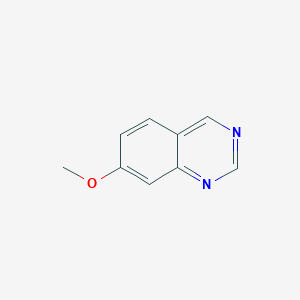
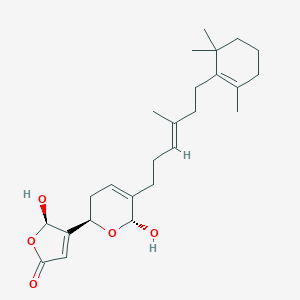
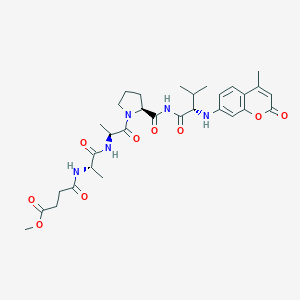
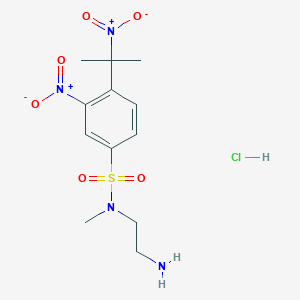
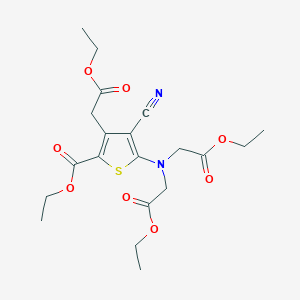
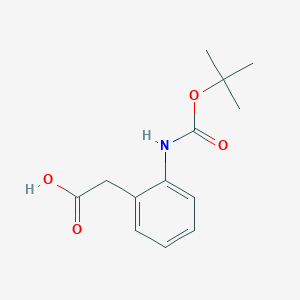
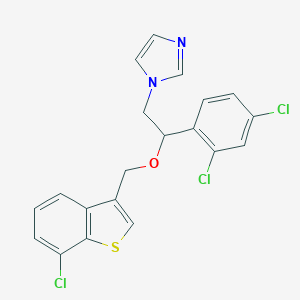
![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)
![(2,2,3,3-Tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone](/img/structure/B158927.png)
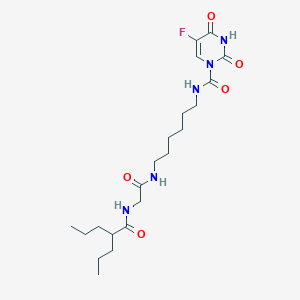
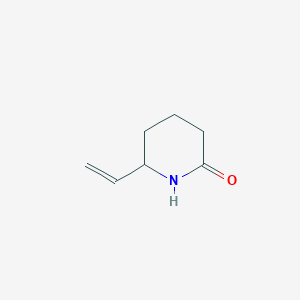
![pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate](/img/structure/B158932.png)